1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde

Physicochemical Properties Lipophilicity Chromatographic Behavior

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde (CAS 187963-07-1) is a bifunctional synthetic intermediate featuring both a reactive chlorovinyl aldehyde moiety and a 5-methoxy substituent on the dihydronaphthalene scaffold. Its primary documented role is as a cyclocondensation partner in the synthesis of tetracyclic heterocycles, specifically in the construction of diaminobenzo-pyrimidoquinoline antifolate systems.

Molecular Formula C12H11ClO2
Molecular Weight 222.67 g/mol
CAS No. 187963-07-1
Cat. No. B068260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
CAS187963-07-1
Synonyms1-CHLORO-5-METHOXY-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE
Molecular FormulaC12H11ClO2
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC(=C2Cl)C=O
InChIInChI=1S/C12H11ClO2/c1-15-11-4-2-3-10-9(11)6-5-8(7-14)12(10)13/h2-4,7H,5-6H2,1H3
InChIKeyKXXARPPBIIPLDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde (CAS 187963-07-1): A Specialized Chlorovinyl Aldehyde Intermediate for Heterocyclic Synthesis


1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde (CAS 187963-07-1) is a bifunctional synthetic intermediate featuring both a reactive chlorovinyl aldehyde moiety and a 5-methoxy substituent on the dihydronaphthalene scaffold. Its primary documented role is as a cyclocondensation partner in the synthesis of tetracyclic heterocycles, specifically in the construction of diaminobenzo-pyrimidoquinoline antifolate systems [1]. This compound combines three chemically distinct handles: an aldehyde group for condensation, a chloro substituent at position 1 for displacement or coupling, and a methoxy group at position 5 that modulates the electronic character of the aromatic ring, a functionality absent in the simpler analog 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde (CAS 3262-03-1) [2].

Why 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde Cannot Be Replaced by Unsubstituted or Non-Methoxylated Analogs in Demanding Cyclocondensation Reactions


Substituting 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde for the 5-methoxy variant introduces critical changes in reaction trajectory. The electron-donating methoxy group at the 5-position activates the aromatic ring and alters the electrophilicity of the aldehyde and chlorovinyl centers, directly impacting regiospecificity in cyclocondensation reactions with 6-aminopyrimidines [1]. In antifolate synthesis, the 5-methoxy substituent enables a single regioisomeric product, whereas non-methoxylated analogs may yield regioisomeric mixtures or require altered reaction conditions [2]. The XLogP3 of the target compound is 2.5, differing from the simpler analog (C11H9ClO, XLogP3 approximately 2.8-3.0) and affecting partitioning behavior in multi-step sequences [3]. These electronic, regiochemical, and physicochemical differences collectively preclude simple interchange.

Quantitative Differentiation Evidence for 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde Relative to Closest Analogs


Electronic Differentiation via Computed Lipophilicity: 5-Methoxy Substitution Lowers LogP Relative to Unsubstituted Analog

The 5-methoxy group imparts a measurable change in lipophilicity compared to the non-methoxylated comparator 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde. The target compound has a computed XLogP3 of 2.5, which is approximately 0.3-0.5 log units lower than the comparator (estimated XLogP3 ≈ 2.8-3.0), increasing polarity and aqueous compatibility in two-phase reactions [1]. This difference directly influences reversed-phase HPLC retention and liquid-liquid extraction efficiency.

Physicochemical Properties Lipophilicity Chromatographic Behavior

Regiospecific Cyclocondensation: 5-Methoxy Enables Single Regioisomer Formation in Benzo[h]pyrimidoquinoline Synthesis

In reactions with 6-aminopyrimidines, chlorovinyl aldehydes undergo cyclocondensation to form pyrimidoquinolines. The target compound, bearing a 5-methoxy group, participates in a cyclocondensation that yields a single regioisomeric product, whereas the analogous reaction with the non-methoxylated 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde can result in regioisomeric mixtures due to altered electronic direction [1]. The 1996 antifolate synthesis by Donkor et al. specifically employed 5-methoxy-substituted chlorovinyl aldehydes (including CAS 187963-07-1) to achieve clean 5,6-dihydrobenzo[h]pyrimido[4,5-b]quinoline systems rather than the angular [f] isomers [2].

Heterocyclic Synthesis Antifolate Chemistry Regiospecificity

Synthetic Utility as a Chlorovinyl Aldehyde Building Block: Distinct Reactivity Profile Versus Bromo and Non-Halogenated Analogs

The chlorine atom at position 1 provides a balance of stability and reactivity distinct from bromo analogs. While 1-bromo-3,4-dihydronaphthalene-2-carbaldehydes (e.g., CAS 125454-79-7) are commonly employed in Suzuki couplings, the chloro derivative exhibits greater shelf stability and lower propensity for unwanted dehalogenation side reactions . The 5-methoxy group further differentiates the compound from the 1-bromo-5-methoxy variant by enabling milder Pd-catalyzed coupling conditions due to reduced C-Cl bond reactivity versus C-Br, which can be advantageous in sequential functionalization strategies [1].

Synthetic Chemistry Cross-Coupling Vilsmeier-Haack Chemistry

Crystal Structure and Conformational Rigidity: The 5-Methoxy Group Influences Solid-State Packing and Dihedral Angle

While the crystal structure of the target compound itself has not been publicly deposited, the closely related 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde reveals that the dihydronaphthalene ring system is non-planar with a dihedral angle of 10.87° between fused rings, and the aldehyde-bearing ring adopts a twist-boat conformation [1]. The presence of the 5-methoxy group in the target compound is expected to further modulate crystal packing through C-H···O interactions, a feature absent in the 5-unsubstituted comparator . This influences crystallinity and ease of purification by recrystallization.

X-ray Crystallography Solid-State Chemistry Molecular Conformation

Molecular Weight and Heavy Atom Count Differentiation: Impact on Molar Stoichiometry and Shipping Cost in Large-Scale Synthesis

The molecular weight of the target compound is 222.67 g/mol, 30.03 g/mol higher than the non-methoxylated analog 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde (MW 192.64 g/mol) [1]. In reactions where the aldehyde group is the reactive center, a 15.6% higher mass of the methoxylated intermediate is required to achieve equivalent molar stoichiometry, directly impacting procurement quantity calculations, shipping weight, and the mass balance of synthetic routes .

Procurement Scale-Up Cost Efficiency

Purity and Quality Control Benchmarking: Supplier-Certified 98% Purity Enables Direct Use in cGMP-Analogous Processes

Multiple reputable suppliers, including AKSci and Leyan, certify the target compound at 98% minimum purity (HPLC or equivalent), a specification that meets typical requirements for pharmaceutical intermediate procurement without additional in-house purification . In contrast, the 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde is frequently supplied at 95% purity, requiring a 3% purity gap to be bridged by end-user purification, which may entail yield loss and additional analytical validation [1].

Quality Control Purity Specification Pharmaceutical Intermediate

Optimal Application Scenarios for 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde Based on Differentiated Evidence


Regiospecific Synthesis of Linear Tetracyclic Antifolates (Benzo[h]pyrimido[4,5-b]quinolines)

In the development of 5-deaza nonclassical antifolates, the target compound is the preferred chlorovinyl aldehyde intermediate for constructing the linear [h] tetracyclic scaffold. Its 5-methoxy substituent directs exclusive formation of the desired benzo[h] regioisomer, eliminating the need for isomer separation. Researchers pursuing dihydrofolate reductase (DHFR) inhibitors with a linear tetracyclic architecture should specify this intermediate rather than the non-methoxylated analog to avoid regioisomeric impurities [1].

Multi-Step Medicinal Chemistry Campaigns Requiring Ambient-Stable Halogenated Intermediates

For laboratories conducting sequential functionalization where the halogen handle must survive multiple synthetic steps without premature reaction or decomposition, the C-Cl bond of the target compound offers greater ambient stability than the C-Br bond of bromo analogs. Storing at 0-8°C as recommended, the compound remains intact over extended periods, reducing the need for fresh preparation prior to each coupling step [1]. This is particularly valuable in academic settings where synthetic campaigns may span weeks to months.

Process Chemistry Scale-Up Where Purification Efficiency Drives Cost

With a supplier-certified purity of 98% and favorable crystallinity conferred by the 5-methoxy group, this intermediate can be used directly in pilot-scale reactions without silica gel chromatography. The 3% purity advantage over the 95% non-methoxylated comparator translates to higher overall yield in subsequent steps and avoids chromatography-related solvent waste, aligning with green chemistry principles for larger-scale operations [1].

Structure-Activity Relationship (SAR) Studies on Aromatic Substitution in Dihydronaphthalene Therapeutics

In medicinal chemistry programs exploring the impact of methoxy substitution on the dihydronaphthalene core, the target compound serves as a direct comparator to the 5-unsubstituted and 5-hydroxy analogs. Its computed XLogP3 of 2.5 provides a reference point for evaluating how the methoxy group alters lipophilicity and, consequently, cellular permeability and metabolic stability relative to hydrogen or hydroxyl substituents at the same position [1].

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